molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1

3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione

Cat. No.: B070282
CAS No.: 179686-00-1
M. Wt: 151.16 g/mol
InChI Key: IPNKRFZEYMATSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VP3.15 (dihydrobromide) is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3. It has shown significant neuroprotective and neuroreparative activities, making it a promising candidate for the treatment of neurodegenerative diseases such as multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VP315 (dihydrobromide) involves the formation of a heterocyclic structure from a series of organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of VP3.15 (dihydrobromide) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: VP3.15 (dihydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of VP3.15 (dihydrobromide) with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

VP3.15 (dihydrobromide) has a wide range of scientific research applications:

Mechanism of Action

VP3.15 (dihydrobromide) exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3. This dual inhibition leads to reduced neuroinflammation and promotes neurogenesis and remyelination. The compound targets specific molecular pathways involved in neurodegeneration, making it effective in preserving neuronal and myelin integrity .

Comparison with Similar Compounds

  • Cyanoacetohydrazide
  • Bikinin
  • GNF4877
  • Indirubin
  • 9-Hydroxycanthin-6-one
  • (E/Z)-GSK-3β inhibitor 1
  • Dehydroglyasperin D
  • GSK-3β inhibitor 3

Comparison: VP3.15 (dihydrobromide) is unique due to its dual inhibition of phosphodiesterase 7 and glycogen synthase kinase 3, which provides a combined anti-inflammatory and neuroreparative effect. This dual action sets it apart from other compounds that typically target only one of these enzymes .

Properties

CAS No.

179686-00-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione

InChI

InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11)

InChI Key

IPNKRFZEYMATSU-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C(=O)CC2

Canonical SMILES

C1CC(=O)NC2=C1C(=O)CC2

Synonyms

1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI)

Origin of Product

United States

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